
CID 72376425
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Overview
Description
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is a chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol typically involves the reaction of ferrocene derivatives with diphenylphosphine. The process often requires the use of chiral catalysts to ensure the desired stereochemistry is achieved. Common reaction conditions include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Xantphos: Another diphosphine ligand with a similar structure but different bite angle and flexibility.
Uniqueness
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is unique due to its chiral nature and ability to form highly stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential.
Biological Activity
CID 72376425, also known as a small molecule compound, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies that illustrate its potential applications.
This compound functions primarily through the modulation of specific signaling pathways within cells. Its ability to induce or inhibit certain cellular processes makes it a valuable tool for researchers studying cellular signaling dynamics.
- Chemically-Inducible Dimerization (CID) : The compound is part of a broader category known as chemically-inducible dimerization systems. These systems enable the precise control of protein interactions and activities in live cells, allowing researchers to investigate complex cellular mechanisms in real-time .
Pharmacological Properties
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:
- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
- Target Specificity : The compound selectively targets specific proteins involved in cell signaling, which can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents.
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound:
- Cancer Research : In a study involving breast cancer cell lines, this compound was administered to assess its effects on cell viability and apoptosis rates. Results demonstrated a significant reduction in cell proliferation and an increase in apoptosis markers, suggesting its potential as a therapeutic agent .
- Neurobiology : Another study focused on the use of this compound in neuronal cells, where it was found to enhance synaptic plasticity by modulating calcium-dependent signaling pathways. This property could be beneficial for developing treatments for neurodegenerative diseases .
- Combination Therapy : A recent investigation explored the use of this compound in combination with standard chemotherapy agents. The findings indicated that the compound could sensitize resistant cancer cells to these agents, thereby improving treatment efficacy .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests that the compound not only affects cellular mechanisms but also translates into significant therapeutic benefits in living organisms.
- Toxicity Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. This is crucial for its potential development as a clinical drug .
Properties
Molecular Formula |
C41H34FeOP2 |
---|---|
Molecular Weight |
660.5 g/mol |
InChI |
InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H;/t36-;;/m0../s1 |
InChI Key |
BSMACEBCBJGBLQ-HOHWTZPFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C@@H]([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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